7-Fluorochroman-4-one
Overview
Description
7-Fluorochroman-4-one, also known as 7-fluoro-2,3-dihydro-4H-chromen-4-one, is an organic compound with the molecular formula C9H7FO2. This compound is a derivative of chromanone, where a fluorine atom is substituted at the 7th position of the chromanone ring. Chromanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
7-Fluorochroman-4-one, like other chromanone derivatives, is known to interact with a variety of biological targets. Chromanone derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Chromanone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Chromanone derivatives have been found to affect a variety of pathways, often leading to downstream effects such as anti-inflammatory, antiviral, and anticancer activities
Result of Action
Chromanone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochroman-4-one typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorophenol.
O-Alkylation: 3,5-difluorophenol undergoes O-alkylation with 3-chloro-1-propanol.
Oxidation: The resulting product is then oxidized using chromium (VI) as a reagent.
Cyclization: Finally, a cyclization reaction is carried out using aluminum trichloride as a reagent.
Industrial Production Methods: The industrial production of this compound can be achieved using a similar synthetic route but optimized for large-scale production. This involves using generally available reagents and solvents that do not require separate refinement processes, thus reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium (VI) reagents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromanones.
Scientific Research Applications
7-Fluorochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the formulation of cosmetic products for skin and hair care.
Comparison with Similar Compounds
Chroman-4-one: Lacks the fluorine substitution but shares a similar core structure.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the ring structure.
Chromone: Differs by having a double bond between C-2 and C-3.
Uniqueness: 7-Fluorochroman-4-one is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and chemical reactivity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
7-fluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPULQFHSZKTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562635 | |
Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-68-0 | |
Record name | 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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